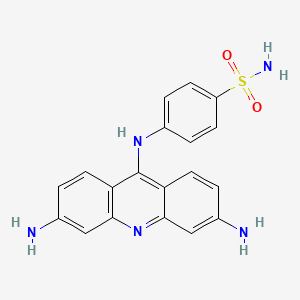
(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a fluoro-hydroxyethyl group and two hydroxyl groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluoroacetaldehyde.
Formation of Intermediate: The initial step involves the reaction of pyrrolidine with fluoroacetaldehyde under controlled conditions to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the desired positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Azides, nitriles
科学的研究の応用
Chemistry
In organic chemistry, (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
作用機序
The mechanism of action of (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyethyl group and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2S,3S,4R)-2-((S)-2-Hydroxyethyl)pyrrolidine-3,4-diol
- (2S,3S,4R)-2-((S)-2-Fluoroethyl)pyrrolidine-3,4-diol
- (2S,3S,4R)-2-((S)-2-Hydroxypropyl)pyrrolidine-3,4-diol
Uniqueness
(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol is unique due to the presence of both a fluoro group and a hydroxyl group on the ethyl side chain. This combination imparts distinct chemical and biological properties, making it more versatile and potentially more effective in certain applications compared to its analogs.
特性
分子式 |
C6H12FNO3 |
|---|---|
分子量 |
165.16 g/mol |
IUPAC名 |
(2S,3S,4R)-2-[(1S)-2-fluoro-1-hydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H12FNO3/c7-1-3(9)5-6(11)4(10)2-8-5/h3-6,8-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChIキー |
VOSUCXBUAJAOTO-KVTDHHQDSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](N1)[C@@H](CF)O)O)O |
正規SMILES |
C1C(C(C(N1)C(CF)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)


![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)

![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)



